delta23-FK-506

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

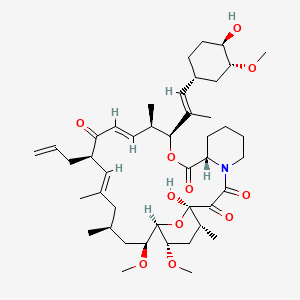

IUPAC Name |

(1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67NO11/c1-10-13-32-21-26(2)20-27(3)22-37(53-8)40-38(54-9)24-30(6)44(51,56-40)41(48)42(49)45-19-12-11-14-33(45)43(50)55-39(28(4)15-17-34(32)46)29(5)23-31-16-18-35(47)36(25-31)52-7/h10,15,17,21,23,27-28,30-33,35-40,47,51H,1,11-14,16,18-20,22,24-25H2,2-9H3/b17-15+,26-21+,29-23+/t27-,28+,30+,31-,32+,33-,35+,36+,37-,38-,39-,40+,44+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJNIVKYISEQW-ADGUVUBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C=CC(=O)C(C=C(C1)C)CC=C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H](/C=C/C(=O)[C@@H](/C=C(/C1)\C)CC=C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104987-16-8 |

Source

|

| Record name | delta23-FK-506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23,24-Anhydro Tacrolimus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACROLIMUS DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS6YV3B9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 23,24-Anhydro Tacrolimus (Impurity Profiling & Control)

[1][2]

Topic: 23,24-Anhydro Tacrolimus (CAS 104987-16-8) Classification: Pharmacopeial Impurity (EP Impurity I / USP Related Compound) Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists[1][2]

Executive Summary

In the high-stakes domain of immunosuppressant manufacturing, 23,24-Anhydro tacrolimus (CAS 104987-16-8) represents a critical quality attribute.[1][2] Designated as Impurity I in the European Pharmacopoeia (EP) and a related compound in the USP, this molecule is the primary dehydration product of Tacrolimus (FK506).

Its presence is not merely a compliance check; it is a sentinel for thermal and acidic stress during downstream processing. Because the modification occurs in the "effector domain" of the macrolide—the region responsible for calcineurin inhibition—this impurity possesses altered biological activity compared to the parent drug. This guide provides a definitive technical breakdown of its formation, detection, and control, moving beyond basic monographs to actionable field intelligence.[2]

Chemical Profile & Mechanism of Formation

Structural Identity[1][2]

-

Synonyms: Tacrolimus Diene;

-FK506; Tacrolimus EP Impurity I.[1] -

Molecular Formula:

[3] -

Molecular Weight: ~786.0 g/mol (Parent Tacrolimus: 804.0 g/mol ; difference = 18 Da, corresponding to

).[2]

Formation Mechanism (The "Why")

Tacrolimus contains a complex hemiketal-masked tricarbonyl region. The hydroxyl group at position C-24 is susceptible to

-

Acidic Stress: In the presence of Lewis acids or strong Brønsted acids (often used in fermentation workup or crystallization), the C-24 hydroxyl is protonated.

-

Thermal Stress: Elevated temperatures facilitate the elimination of water, creating a double bond between C-23 and C-24.[1] This transforms the saturated region into a conjugated diene system (hence the name "Tacrolimus Diene").

This transformation increases the lipophilicity of the molecule, which directly dictates its behavior in Reversed-Phase HPLC (RP-HPLC).[1]

Figure 1: Acid-catalyzed dehydration pathway converting Tacrolimus to its 23,24-anhydro derivative.[1][2]

Analytical Strategy: Detection & Quantification

Detecting 23,24-Anhydro tacrolimus is challenging due to the rotameric nature of macrolides.[2] Tacrolimus exists as cis/trans isomers around the amide bond, leading to peak splitting at room temperature.[2]

Core Directive: You must heat the column to coalesce these rotamers into a single, sharp peak.[2] Failure to do so results in broad, integration-resistant peaks that compromise quantitation limits (LOQ).[1][2]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is derived from harmonized USP/EP methodologies but optimized for resolution of the diene impurity.

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Technical Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3 µm (e.g., Zorbax SB-C18 or equivalent) | High carbon load required for separation of hydrophobic macrocycles.[1][2] |

| Column Temp | 60°C ± 1°C | CRITICAL: Collapses rotamers; sharpens peaks; improves resolution. |

| Mobile Phase A | Water / Acetonitrile / TFA (Wait: Use Phosphate Buffer pH 2.5 for stability) | Acidic pH suppresses silanol interactions. |

| Mobile Phase B | Acetonitrile (100%) | High elution strength for hydrophobic impurities. |

| Flow Rate | 1.0 - 1.5 mL/min | High flow feasible due to lower viscosity at 60°C. |

| Detection | UV @ 210 nm | Non-conjugated carbonyl absorption.[1] |

| Injection Vol | 20 µL | Standard load.[4] |

Gradient Profile[1]

-

0-15 min: Isocratic or shallow gradient (separation of polar impurities like 19-epimer).[1]

-

15-40 min: Ramp to high organic (elution of Tacrolimus and 23,24-Anhydro ).

-

Note: Because 23,24-Anhydro tacrolimus lacks the polar -OH group, it is more hydrophobic than Tacrolimus.[1][2]

System Suitability Workflow

Figure 2: Decision tree for validating the HPLC run before sample analysis.

Synthesis & Isolation of Reference Standard

For researchers needing to generate this impurity for toxicology studies or retention time marking, it can be synthesized via forced degradation.[2]

Protocol:

-

Dissolution: Dissolve 100 mg Tacrolimus in 10 mL Toluene.

-

Catalysis: Add catalytic amount of p-Toluenesulfonic acid (pTSA) (approx 5 mg).

-

Reaction: Reflux at 80°C for 1-2 hours. Monitor by TLC or HPLC.

-

Workup: Wash with saturated

to neutralize acid. Dry organic layer over -

Purification: Isolate via Preparative HPLC (C18 column) using an ACN/Water gradient.

-

Validation: Confirm structure via MS (

vs 826 for Tacrolimus) and NMR (appearance of alkene protons).

Biological Implications & Safety[1][2][5][6]

While often categorized simply as an "impurity," the biological impact of 23,24-Anhydro tacrolimus is grounded in Structure-Activity Relationships (SAR).[1][2]

-

Binding Domain (Immunophilin Interaction): The "bottom" hemisphere of Tacrolimus (C1-C14) binds to FKBP12. This region is largely intact in the 23,24-anhydro variant.[1][2]

-

Effector Domain (Calcineurin Inhibition): The "top" hemisphere (C15-C26) interacts with Calcineurin. The C24 hydroxyl is involved in the hydrogen bonding network required for the ternary complex (Tacrolimus-FKBP12-Calcineurin).

References

-

European Pharmacopoeia (Ph. Eur.) . Tacrolimus Monograph 01/2017:2244. European Directorate for the Quality of Medicines (EDQM).

-

United States Pharmacopeia (USP) . Tacrolimus Capsules: Organic Impurities.[5][6][7] USP-NF Online.[1]

-

Namour, F. et al. (2001).[2] Pharmacokinetics and safety of Tacrolimus. Clinical Pharmacokinetics.

-

Bierer, B.E. et al. (1990).[2] Two distinct domains of the immunophilin FK506-binding protein are required for ligand binding and functional inhibition of calcineurin. Proceedings of the National Academy of Sciences.

-

Axios Research . Tacrolimus Impurity 23 (Reference Standard Data). Link

Sources

- 1. 17-Allyl-1-hydroxy-12-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetraone | C44H67NO11 | CID 57153457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tacrolimus - Wikipedia [en.wikipedia.org]

- 3. Tacrolimus Diene Impurity (USP) | CAS No. 104987-16-8 | Impurities Standard Suppliers [hemarsh.com]

- 4. researchgate.net [researchgate.net]

- 5. phenomenex.com [phenomenex.com]

- 6. uspnf.com [uspnf.com]

- 7. uspnf.com [uspnf.com]

delta23-FK-506 vs FK-506 structural differences

Technical Guide: Structural and Functional Divergence of -FK-506 vs. FK-506

Executive Summary

FK-506 (Tacrolimus) is a 23-membered macrocyclic lactone widely used as a potent immunosuppressant.[1][2] Its efficacy relies on a precise conformational fit within the hydrophobic pocket of FKBP12 (FK506-binding protein 12) and the subsequent recruitment of Calcineurin (CaN) .[1]

-FK-50611Detailed Structural Analysis

The defining difference between the two compounds lies in the C23–C24 segment of the macrocyclic backbone.

FK-506 (Tacrolimus)[1][2][3][4]

-

Backbone Geometry: The C23–C24 bond is a single bond (

hybridized carbons). -

Functional Groups: Position C24 bears a hydroxyl group (-OH) .[1]

-

Conformation: The saturated C23–C24 region allows for specific torsional flexibility, enabling the macrocycle to adopt the "binding-competent" conformation required for high-affinity interaction with FKBP12.[1]

-

Stereochemistry: The C24-OH acts as a hydrogen bond donor/acceptor, stabilizing the interaction with the protein or intramolecular water networks, although recent studies suggest the H-bond itself is less critical than the conformation it supports.[1]

-FK-506 (23,24-dehydro-FK-506)[1]

-

Backbone Geometry: The C23–C24 bond is a double bond (

hybridized carbons). -

Functional Groups: The C24-hydroxyl group is absent (eliminated to form the alkene).[1]

-

Conformation: The introduction of the planar alkene rigidifies this sector of the macrocycle. This "conformational lock" prevents the molecule from adopting the induced fit necessary for optimal FKBP12 binding.

-

Electronic Environment: The

-system of the double bond alters the local electronic surface, potentially creating steric clashes within the FKBP12 binding pocket.[1]

Comparative Data Summary

| Feature | FK-506 (Tacrolimus) | |

| C23-C24 Bond | Single Bond (Saturated) | Double Bond (Unsaturated) |

| C24 Substituent | Hydroxyl (-OH) | None (Alkene proton) |

| Hybridization | ||

| FKBP12 Affinity | High ( | Significantly Reduced |

| Immunosuppression | Potent (IC50 < 1 nM) | Weak / Inactive |

| Origin | Natural Product (Streptomyces tsukubaensis) | Synthetic Intermediate / Degradant |

Mechanistic Implications & SAR

The Structure-Activity Relationship (SAR) of FK-506 at the C23–C24 sector is non-intuitive.

-

Hydrogen Bonding vs. Sterics: Early hypotheses suggested the C24-OH was essential for hydrogen bonding to FKBP12 residues (specifically Tyr82 or Asp37).[1] However, the C24-deoxy-FK-506 analog (saturated, no OH) retains significant potency.[1] This proves the hydroxyl group per se is not strictly required for binding energy.

-

The "Rigidity Penalty": The failure of

-FK-506 is driven by conformational entropy .[1] The double bond restricts the rotation of the macrocycle. The "active" conformation of FK-506 bound to FKBP12 requires a specific puckering at C23–C24.[1] The planar alkene forces the ring into a geometry that is energetically unfavorable for the binding pocket, resulting in a dramatic loss of affinity (

Signaling Pathway Visualization

The following diagram illustrates the disruption of the signaling cascade by the structural modification.

Caption: Comparative pathway analysis showing the failure of

Experimental Protocols

Synthesis/Isolation of -FK-506

This compound is typically generated via the acid-catalyzed dehydration of FK-506 or as an intermediate in the synthesis of C24-modified analogs.[1]

Protocol: Acid-Catalyzed Dehydration [1]

-

Reagents: Dissolve FK-506 (10 mg) in anhydrous benzene or toluene.

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or camphor sulfonic acid (CSA).[1]

-

Reaction: Reflux at 80°C for 2–4 hours under an inert atmosphere (

). -

Monitoring: Monitor via TLC (Silica gel, 5% MeOH in DCM).

-FK-506 typically exhibits a higher -

Purification: Quench with saturated

, extract with EtOAc, and purify via Flash Chromatography (Gradient: 10% -> 30% Acetone in Hexanes).

Structural Validation (NMR)

To distinguish

-

FK-506: Look for the H24 proton (multiplet,

~3.5–4.0 ppm) coupled to H23.[1] -

-FK-506: Look for new vinylic protons (C23-H and C24-H) appearing in the downfield region (

FKBP12 Binding Assay (Fluorescence Polarization)

Objective: Quantify the

-

Tracer: Use a fluorescein-labeled FK-506 tracer (FITC-FK506).[1]

-

Protein: Recombinant human FKBP12 (final conc. 10 nM).[1]

-

Competition: Titrate increasing concentrations of

-FK-506 (0.1 nM to 10 -

Readout: Measure Fluorescence Polarization (mP). A decrease in mP indicates displacement of the tracer.

-

Validation:

-FK-506 is expected to show a

References

-

Wiedeman, P. E., et al. (1999).[1] "Retention of Immunosuppressant Activity in an Ascomycin Analogue Lacking a Hydrogen-Bonding Interaction with FKBP12." Journal of Medicinal Chemistry, 42(22), 4456–4461.[1] Link

-

Key Finding: Establishes that while C24-deoxy analogs retain potency, the

-dehydro intermediates lose potency due to conformational constraints.[1]

-

-

Kino, T., et al. (1987).[1] "FK-506, a novel immunosuppressant isolated from a Streptomyces.[1] I. Fermentation, isolation, and physico-chemical and biological characteristics."[1] The Journal of Antibiotics, 40(9), 1249–1255. Link

-

Key Finding: foundational characterization of the FK-506 structure and biological profile.[1]

-

-

PubChem Compound Summary: Tacrolimus (FK-506). National Center for Biotechnology Information.[1] Link

- Key Finding: Verified chemical structure, IUPAC numbering, and pharmacological d

molecular weight of delta23-FK-506 impurity

Executive Summary

This technical guide characterizes the

Accurate identification of this impurity is essential for compliance with ICH Q3A/B guidelines due to its structural similarity to the parent compound and potential impact on potency.

Key Data Point:

-

Identity:

-FK-506 (Dehydrated Tacrolimus) -

Molecular Formula:

-

Molecular Weight (Average): 786.02 g/mol

-

Monoisotopic Mass: 785.4721 Da

Chemical Characterization & Structural Elucidation

Structural Context

Tacrolimus (FK-506) is a 23-membered macrolide lactone with a complex stereochemical architecture. The parent molecule contains a hydroxyl group at the C-24 position (based on standard macrolide numbering conventions).

The

Molecular Weight Calculation

The formation of

| Property | Parent Compound (Tacrolimus) | Impurity ( | Delta ( |

| Formula | |||

| Average MW | 804.02 g/mol | 786.02 g/mol | |

| Monoisotopic Mass | 803.4826 Da | 785.4721 Da | |

| Unsaturation | 11 Degrees | 12 Degrees |

Technical Note: The mass shift of -18 Da is the diagnostic signature for this impurity in LC-MS analysis.

Mechanism of Formation

The impurity typically forms under acidic conditions or thermal stress during downstream processing. The C-24 hydroxyl group is protonated, creating a good leaving group (

Figure 1: Formation Pathway of

Caption: Acid-catalyzed dehydration pathway converting Tacrolimus to

Analytical Methodologies

To accurately quantify

LC-MS/MS Protocol

This protocol distinguishes the impurity based on the mass-to-charge ratio (

-

Instrumentation: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 50% B to 90% B over 10 minutes (C18 Column,

). -

Detection Targets (Positive Mode ESI):

| Species | Adduct | Theoretical |

| Tacrolimus | 826.47 | |

| Tacrolimus | 821.52 | |

| 808.46 | ||

| 803.51 |

Critical Control Point: The

adduct of the impurity (803.51) is isobaric with the protonated parent(approx 804.49) if resolution is low. Use Sodium adducts ( ) for clearer separation (826 vs 808).

NMR Validation

For structural confirmation (during reference standard characterization),

-

Diagnostic Signal: Disappearance of the H-24 methine proton signal (usually

3.5-4.0 ppm range) and the appearance of olefinic protons in the

Regulatory & Safety Implications

Under ICH Q3A(R2), any impurity exceeding the identification threshold (0.10% for max daily dose

-

Classification: Degradation Product.

-

Toxicity: Generally considered to have lower immunosuppressive potency than the parent, but structural similarity requires rigorous monitoring to prevent off-target effects.

-

Limit: Typically controlled at NMT 0.15% or 0.2% in finished dosage forms, depending on specific monograph requirements (e.g., USP/EP).

References

The Formation of Tacrolimus Diene Impurities: A Mechanistic and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus, a cornerstone of immunosuppressive therapy, is a complex 23-membered macrolide lactone whose chemical stability is a critical parameter in drug development and manufacturing.[1][2] Due to its intricate structure featuring multiple reactive functional groups, tacrolimus is susceptible to various degradation pathways, including dehydration, epimerization, and hydrolysis.[1][3] Among the most significant degradation products are the tacrolimus diene impurities, formed via a dehydration mechanism. This technical guide provides an in-depth exploration of the formation mechanisms of these diene impurities, detailed analytical methodologies for their detection and characterization, and insights into the stress conditions that promote their emergence. By synthesizing mechanistic chemistry with validated analytical protocols, this document serves as a comprehensive resource for scientists working to ensure the purity, safety, and efficacy of tacrolimus-based therapeutics.

Introduction: The Structural Complexity and Instability of Tacrolimus

Tacrolimus, produced by the bacterium Streptomyces tsukubaensis, exerts its potent immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][4] Its molecular architecture includes a macrolide lactone ring, a tricarbonyl moiety, and numerous stereocenters, which, while essential for its biological activity, also render the molecule prone to chemical transformation under various environmental conditions.[1][2]

The formation of impurities is a major concern in pharmaceutical manufacturing, as they can potentially impact the safety and efficacy of the final drug product.[4] For tacrolimus, a class of degradation products known as diene impurities are of particular interest. These impurities are characterized by the introduction of an additional double bond within the macrolide structure, resulting from the elimination of a water molecule—a process known as dehydration.[1][3] Understanding the precise mechanisms by which these dienes form is paramount for developing robust formulation strategies and establishing effective analytical control measures.

The Genesis of Diene Impurities: A Mechanistic Perspective

The primary pathway for the formation of tacrolimus diene impurities is through the dehydration of the C24-hydroxyl group. This elimination reaction is often catalyzed by acidic, basic, or thermal stress. The resulting impurity is commonly referred to as 5,6-Anhydro Tacrolimus or 23,24-Anhydro Tacrolimus, depending on the numbering convention used.[5]

Proposed Acid-Catalyzed Dehydration Mechanism (E1 Pathway)

Under acidic conditions, the hydroxyl group at C24 is protonated, forming a good leaving group (water). The departure of the water molecule generates a resonance-stabilized allylic carbocation. Subsequent elimination of a proton from an adjacent carbon (C23 or C25) leads to the formation of a conjugated diene system. The stability of the allylic carbocation intermediate makes this E1 pathway a highly plausible mechanism.

Caption : Proposed E1 mechanism for acid-catalyzed dehydration of tacrolimus.

Thermal and Humidity-Induced Degradation

Forced degradation studies have demonstrated that the formation of tacrolimus diene is significantly accelerated under conditions of elevated temperature and humidity.[1] One study identified the production of tacrolimus-diene specifically at 50°C and 75% relative humidity (RH).[1] This suggests that in the solid state, the presence of water molecules can facilitate the elimination reaction, possibly through a mechanism where water acts as a weak acid or base to catalyze the dehydration process.

Analytical Characterization and Profiling of Diene Impurities

The identification and quantification of tacrolimus diene impurities rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse methods for separating these impurities from the parent drug and other related substances.[1][5]

Chromatographic Separation

A robust, stability-indicating chromatographic method is essential for resolving tacrolimus from its degradation products. The complex mixture of isomers and related substances necessitates the use of high-efficiency columns and optimized mobile phases.

| Parameter | UHPLC Method Example [5] | HPLC Method Example [6] |

| Column | Waters ACQUITY BEH C18, 1.7 µm | PrincetonSPHER C8, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.05 M KH₂PO₄ Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile/tert-butyl methyl ether |

| Elution | Gradient | Isocratic |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temp. | 60°C | 50°C |

Structural Elucidation using Mass Spectrometry and NMR

The definitive identification of diene impurities requires structural elucidation using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): LC-MS/MS is a powerful tool for characterizing degradation products. The mass-to-charge ratio (m/z) of the diene impurity will be lower than that of tacrolimus due to the loss of a water molecule (18 Da). Fragmentation patterns can help pinpoint the location of the newly formed double bonds.

-

Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information, including the connectivity of atoms and stereochemistry. 1H and 13C NMR spectra of the isolated impurity can confirm the presence of the diene moiety and its position within the macrolide ring.

Caption : A generalized workflow for the identification and characterization of tacrolimus diene impurities.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a generalized procedure for inducing the formation of diene impurities for analytical investigation.

-

Preparation of Tacrolimus Stock Solution: Accurately weigh and dissolve tacrolimus in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

-

Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.

-

Thermal Degradation: Transfer an aliquot of the stock solution to a sealed vial and incubate in an oven at a set temperature (e.g., 80°C) for a specified duration.

-

Humidity Stress (Solid State): Place a known quantity of solid tacrolimus in an open dish within a stability chamber maintained at controlled temperature and humidity (e.g., 50°C / 75% RH) for an extended period (e.g., 7 days). Dissolve the stressed sample in a suitable solvent for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UHPLC method.

Protocol for UHPLC Analysis of Tacrolimus and its Diene Impurity

This protocol is based on a validated method for the separation of tacrolimus and its impurities.[5]

-

Chromatographic System: A UHPLC system equipped with a UV detector.

-

Column: Waters ACQUITY BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

-

Mobile Phase A: 0.1% phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-1 min: 50% B

-

1-12 min: 50% to 80% B

-

12-12.1 min: 80% to 50% B

-

12.1-14 min: 50% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 60°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

Conclusion and Future Perspectives

The formation of diene impurities through dehydration is a critical degradation pathway for tacrolimus. The mechanism is predominantly driven by acid catalysis or thermal and humidity stress, proceeding through a stable allylic carbocation intermediate. A thorough understanding of this mechanism, coupled with robust and specific analytical methods such as UHPLC-MS, is essential for the development of stable tacrolimus formulations and for ensuring the quality and safety of the drug product.

Future research should focus on the precise structural characterization of any minor diene isomers that may form under different stress conditions. Furthermore, quantitative structure-stability relationship studies could provide valuable insights for designing next-generation tacrolimus derivatives with enhanced chemical stability while retaining their potent immunosuppressive activity.

References

- Peterka, T. R., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica, 69(3), 363-380.

- Sajjadi, S., et al. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis, 2(1), 10-21.

-

Veeprho (n.d.). Tacrolimus Impurities and Related Compound. Available at: [Link]

- Prajapati, H. N., et al. (2020). Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions. International Journal of Pharmaceutics, 586, 119579.

- Donaldson, K. J., & Shaw, L. M. (2010). Quantitation of tacrolimus in whole blood using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS). Methods in Molecular Biology, 603, 479-487.

- Wang, Y., et al. (2010). Isolation and structure determination of tacrolimus tautomeric compounds. Chinese Journal of New Drugs, 19(1), 63-66.

-

Phenomenex (n.d.). Separation of Tacrolimus and its Organic Impurities per USP Monograph. Available at: [Link]

- Google Patents (2014). CN103848848A - Preparation method of known impurity tacrolimusdiene in tacrolimus.

- United States Pharmacopeia (2013). Tacrolimus. USP-NF.

-

Agilent Technologies (n.d.). Ultrafast Analysis of Tacrolimus in Whole Blood Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Available at: [Link]

-

Hemarsh Technologies (n.d.). Tacrolimus Diene Impurity (USP). Available at: [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 104987-16-8 Tacrolimus Diene Impurity. Available at: [Link]

-

Chemistry LibreTexts (2020). Dehydration Reactions of Alcohols. Available at: [Link]

-

Chemistry LibreTexts (2024). Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Available at: [Link]

- Burrows, C. J., et al. (2018). pH-Rate profiles establish that polyketide synthase dehydratase domains utilize a single-base mechanism. Organic & Biomolecular Chemistry, 16(43), 8236-8243.

-

PubChem (n.d.). 23,24-Anhydro tacrolimus. Available at: [Link]

Sources

- 1. Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]

Technical Guide: Solubility and Handling of Delta23-FK-506 (23,24-Anhydro-Tacrolimus)

Executive Summary

Delta23-FK-506 (chemically identified as 23,24-anhydro-FK-506) is a critical degradation product and process impurity of the immunosuppressant Tacrolimus (FK-506). Structurally, it results from the acid-catalyzed or thermal dehydration of the parent molecule, leading to the elimination of the hydroxyl group at C-24 and the formation of a double bond between C-23 and C-24.

For researchers and formulation scientists, understanding the solubility profile of this compound is essential for two primary workflows: chromatographic isolation (purifying the impurity for use as a reference standard) and stability profiling (preventing its formation in liquid formulations).

This guide details the solubility thermodynamics, solvent selection strategies, and isolation protocols for this compound, grounded in the structural activity relationship (SAR) relative to its parent, Tacrolimus.

Part 1: Physicochemical Characterization & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand how its structural deviation from Tacrolimus alters its interaction with solvent systems.

Structural Impact on Solvation

Tacrolimus is a 23-membered macrocyclic lactone. It is highly lipophilic (LogP

-

Loss of H-Bond Donor: The removal of the hydroxyl group at C-24 reduces the molecule's capacity for hydrogen bonding with protic solvents.

-

Increased Lipophilicity: The formation of the alkene unsaturation slightly increases the partition coefficient (LogP), making this compound more hydrophobic than the parent Tacrolimus.

Solubility Profile Summary

This compound exhibits "freely soluble" behavior in mid-polarity organic solvents and "practically insoluble" behavior in water and saturated hydrocarbons.

Table 1: Comparative Solubility Profile (Working Concentrations)

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Working Conc. | Usage Context |

| Dipolar Aprotic | DMSO | Very High | > 50 mg/mL | Stock solution storage; Cryopreservation. |

| Dipolar Aprotic | Acetonitrile (ACN) | High | 10 - 25 mg/mL | Primary solvent for RP-HPLC; Sample dilution. |

| Protic Polar | Methanol / Ethanol | High | 20 - 40 mg/mL | Extraction from biomass; Standard preparation. |

| Chlorinated | Chloroform / DCM | Very High | > 50 mg/mL | Liquid-Liquid Extraction (LLE); Normal Phase LC. |

| Non-Polar | Hexane / Heptane | Insoluble | < 0.01 mg/mL | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water | Insoluble | < 0.005 mg/mL | Mobile phase modifier (requires organic modifier). |

Expert Insight: While DMSO offers the highest solubility, it is difficult to remove during fraction collection. For isolation purposes, Acetonitrile or Methanol are preferred because they can be evaporated under reduced pressure without thermal degradation of the heat-sensitive macrolide.

Part 2: Solvation Dynamics & Workflows

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome (Storage vs. Isolation vs. Analysis).

Figure 1: Solvent selection decision matrix for this compound based on downstream application.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stable reference standard solution for analytical calibration. Rationale: this compound is prone to isomerization in solution. DMSO is chosen for its ability to solvate the molecule without promoting protic exchange or acid-catalyzed rearrangement.

-

Weighing: Accurately weigh 5.0 mg of this compound reference material into a 1.5 mL amber glass HPLC vial.

-

Note: Use amber glass to prevent photo-degradation.

-

-

Solvation: Add 500 µL of anhydrous DMSO (Grade: ACS Spectrophotometric).

-

Target Conc: 10 mg/mL.

-

-

Mixing: Vortex gently for 30 seconds. Do not sonicate if possible, as heat can induce degradation.

-

Validation: Visually inspect for particulates. If clear, aliquot into 50 µL volumes in PCR tubes.

-

Storage: Store at -80°C. Stability is valid for 6 months.

Protocol B: Semi-Preparative Isolation via Solubility Differential

Objective: Isolate this compound from a degraded Tacrolimus bulk sample. Rationale: This protocol utilizes the slightly higher lipophilicity of this compound compared to Tacrolimus.

-

Dissolution: Dissolve 100 mg of degraded Tacrolimus bulk in 2 mL of Methanol .

-

Mobile Phase Prep: Prepare a gradient system:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

-

Loading: Inject 100 µL onto a C18 Semi-Prep Column (e.g., 10 x 250 mm, 5 µm).

-

Elution Logic:

-

Run a gradient from 50% B to 90% B over 20 minutes.

-

Observation: Tacrolimus will elute first (more polar). This compound will elute after the main peak due to the loss of the hydroxyl group (increased interaction with the C18 stationary phase).

-

-

Collection: Collect the peak eluting at Relative Retention Time (RRT) ~1.05 - 1.10 relative to Tacrolimus.

-

Recovery: Pool fractions and remove Acetonitrile via rotary evaporation at 25°C (Critical: High heat causes further degradation). Lyophilize the remaining aqueous phase.

Part 4: Stability and Handling Cautions

The solubility of this compound is inextricably linked to its stability. The "Delta23" double bond creates a conjugated system (if adjacent to the C22 ketone) or simply a strained region that is reactive.

Solvent-Induced Degradation

-

Acidic Solvents: Avoid storing in solvents with pH < 4 for extended periods. The dehydration reaction is reversible or can lead to further rearrangement to structural isomers (e.g., Impurity A/Ascomycin confusion in older literature, though Ascomycin is the C21-ethyl analog).

-

Protic Solvents (MeOH/EtOH): Suitable for short-term processing but can facilitate epimerization at C-21 over long storage durations at room temperature.

Handling Safety

This compound retains biological activity (calcineurin inhibition), though often less potent than Tacrolimus.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Containment: Handle all dry powders inside a biosafety cabinet or fume hood to prevent inhalation.

References

-

Namour, F., et al. "Dissolution and solubility of tacrolimus." Journal of Pharmacy and Pharmacology. (Provides baseline solubility data for the parent macrolide). [Link]

-

Yamakawa, T., et al. "Identification of degradation products of tacrolimus in acidic solution." Chemical and Pharmaceutical Bulletin. (Details the formation and structure of 23,24-anhydro-FK-506). [Link]

-

PubChem. "Tacrolimus Compound Summary." National Library of Medicine. (Source for physicochemical properties of the parent scaffold). [Link]

delta23-FK-506 IUPAC name and synonyms

Technical Monograph: Characterization and Profiling of -FK-506

Executive Summary

This guide provides the definitive nomenclature, structural implications, and a self-validating HPLC protocol for the isolation of

Chemical Identity & Nomenclature

Defining the exact chemical identity of macrolide analogues requires rigorous adherence to IUPAC substitution rules.

Core Identifiers

| Parameter | Value |

| Common Name | |

| Primary Synonym | 23,24-Dehydrotacrolimus |

| Chemical Type | Macrocyclic Lactone (Macrolide) |

| Molecular Formula | |

| Molecular Weight | 802.01 g/mol (approx. 2 Da less than Tacrolimus) |

| Parent CAS | 104987-11-3 (Tacrolimus) |

IUPAC Nomenclature

The IUPAC name is derived from the parent oxaazacyclotricosine skeleton. Note the shift from hexadecahydro (Tacrolimus) to tetradecahydro due to the unsaturation.

Full IUPAC Name: (-)-(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-8-Allyl-5,6,8,11,12,13,14,15,16,17,18,19,26,26a-tetradecahydro-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone

(Note: Nomenclature varies slightly by pharmacopeia; "23,24-dehydrotacrolimus" is the standard operational name in medicinal chemistry).

Biosynthetic Origin & Mechanism

To understand the impurity, one must understand the failure point in its synthesis. Tacrolimus is synthesized by a hybrid Polyketide Synthase (PKS) / Non-ribosomal Peptide Synthetase (NRPS) system.

The "Skipped Reduction" Hypothesis

The macrocycle of FK-506 is assembled by type I PKS modules.

-

Standard Mechanism: The PKS module responsible for the C23-C24 bond extension incorporates a malonyl-CoA or methylmalonyl-CoA extender unit. A fully functional module utilizes a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) to produce a saturated single bond.

-

Formation: The formation of

Biological Implications (SAR)

The C23-C24 region is located on the "binding" face of the molecule relative to FKBP12, but it also influences the overall ring conformation.

-

Rigidity: The

hybridization at C23-C24 restricts the conformational flexibility of the macrocycle. -

Activity: While

-FK-506 retains binding affinity for FKBP12, the rigidification often alters the formation of the composite surface required to inhibit Calcineurin (CaN), typically resulting in slightly reduced immunosuppressive potency compared to the parent molecule.

Figure 1: Biosynthetic divergence point. The failure of the Enoyl Reductase (ER) domain leads to the retention of the double bond.

Analytical Protocol: Separation & Profiling

Separating

Core Directive: You must perform chromatography at elevated temperatures to accelerate the interconversion of rotamers, merging them into a single sharp peak.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from standard USP/EP monographs for Tacrolimus impurity profiling.

Equipment: HPLC with UV-Vis (DAD) or LC-MS/MS.

| Parameter | Specification | Causality / Rationale |

| Column | C18 (Octadecylsilyl), 150 x 4.6 mm, 3 µm | High surface area for hydrophobic resolution of macrolides. |

| Temperature | 60°C ± 1°C | CRITICAL: High temp collapses rotamers (cis/trans) into a single peak, preventing peak splitting that obscures the impurity. |

| Flow Rate | 1.5 mL/min | Optimized for backpressure and resolution on 3µm particles. |

| Detection | UV @ 210 nm | Detects the carbonyl and amide chromophores. |

| Mobile Phase A | Water / Phosphoric Acid (99.9 : 0.1) | Acidic pH suppresses ionization of silanols, improving peak shape. |

| Mobile Phase B | Acetonitrile / t-Butyl Methyl Ether (81 : 19) | TBME modifies selectivity specifically for the macrocyclic conformation. |

| Gradient | Isocratic or Shallow Gradient | Isocratic (approx 65% B) is often sufficient for close-eluting isomers. |

Step-by-Step Workflow

-

Sample Preparation: Dissolve 10 mg of the bulk drug substance in 10 mL of Acetonitrile. Ensure complete dissolution; sonicate if necessary.

-

System Equilibration: Condition the column at 60°C for at least 45 minutes. A stable baseline is essential at this wavelength (210 nm).

-

Injection: Inject 20 µL.

-

Elution Order:

-

Tautomers/Rotamers (if temp < 50°C): Pre-elute.

-

Tacrolimus (Main Peak): ~15-20 min (system dependent).

- -FK-506: Typically elutes after the main Tacrolimus peak (Relative Retention Time ~1.1 - 1.2) due to the slight increase in planarity/hydrophobicity interaction with the C18 stationary phase.

-

-

Validation: Calculate resolution (

) between Tacrolimus and

Figure 2: Analytical workflow emphasizing the critical temperature control required to manage rotameric interference.

References

-

United States Pharmacopeia (USP). Tacrolimus Monograph: Impurities. USP-NF Online. (Accessed 2023).

-

European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate: Impurity Profiling. 10th Edition.

-

Motamedi, H., & Shafiee, A. (1998). The biosynthetic gene cluster for the polyketide immunosuppressant rapamycin. European Journal of Biochemistry. (Contextual reference for PKS module logic in similar macrolides).

-

Kino, T., et al. (1987). FK-506, a novel immunosuppressant isolated from a Streptomyces. The Journal of Antibiotics. (Foundational chemistry).

Methodological & Application

High-Resolution HPLC Quantification of Delta23-FK-506 (Tacrolimus Diene)

Abstract

This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Delta23-FK-506 (also known as Tacrolimus Diene or 23,24-Anhydro Tacrolimus ), a critical degradation impurity of the immunosuppressant Tacrolimus.[1][2] Unlike standard potency assays, this method utilizes an elevated column temperature (60°C) to coalesce rotameric peaks, ensuring precise integration of the Delta23 impurity.[1][2] The protocol achieves a Limit of Quantitation (LOQ) of 0.05%, compliant with ICH Q3B(R2) thresholds for reporting impurities in drug products.[1]

Introduction & Scientific Context

The Analyte: this compound

This compound (C₄₄H₆₇NO₁₁) is formed via the dehydration of the hydroxyl group at the C24 position of the Tacrolimus macrocycle, creating a conjugated diene system at C23-C24.[1][2][3][4] This impurity is often generated under thermal stress or acidic conditions during downstream processing.

-

Synonyms: Tacrolimus Diene, 23,24-Anhydro Tacrolimus, USP Tacrolimus Related Compound A (varies by monograph version; verify specific reference standard).[1][2]

-

Criticality: As a structural analog with altered lipophilicity and potentially modified pharmacological potency, its strict control is mandated by regulatory bodies (USP/EP limits typically NMT 0.5%).[1][2]

The Rotamer Challenge

Tacrolimus exists as a mixture of two slowly interconverting conformers (rotamers) due to restricted rotation around the amide bond of the pipecolic acid moiety. At ambient temperatures, this results in split or broad peaks, making low-level impurity detection impossible.[1][2]

-

Solution: This protocol employs Thermal Coalescence . Maintaining the column at 60°C increases the rate of rotamer interconversion beyond the chromatographic timescale, merging the split peaks into a single, sharp band.

Experimental Protocol

Reagents and Chemicals[5][6]

-

Reference Standard: this compound (Tacrolimus Diene) (>95% purity).[1][2]

-

API Standard: Tacrolimus Monohydrate USP.

-

Solvents: Acetonitrile (LC-MS grade), Trifluoroacetic Acid (TFA) or Phosphoric Acid (HPLC grade), Milli-Q Water (18.2 MΩ).[1][2]

Instrumentation Setup

-

System: UHPLC or HPLC system (e.g., Agilent 1290, Waters Alliance) with a thermostatted column compartment capable of stable 60°C operation.

-

Detector: UV-Vis / PDA set to 210 nm (Tacrolimus lacks strong chromophores; 210 nm targets the carbonyl/amide backbone).[1][2]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Phase (e.g., Zorbax SB-C18 or Waters Symmetry C18), 150 x 4.6 mm, 3.5 µm or 5 µm |

| Column Temp | 60°C ± 1°C (Critical for peak shape) |

| Flow Rate | 1.0 - 1.5 mL/min (Adjust based on backpressure) |

| Injection Vol | 20 µL |

| Detection | UV @ 210 nm (Reference BW: 360 nm) |

| Run Time | 45 Minutes |

Mobile Phase & Gradient[1][2]

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 70 | 30 | Equilibration |

| 25.0 | 30 | 70 | Linear Ramp (Elute Main Peak) |

| 35.0 | 10 | 90 | Wash (Elute Hydrophobic Impurities) |

| 36.0 | 70 | 30 | Return to Initial |

| 45.0 | 70 | 30 | Re-equilibration |

Note: this compound is more hydrophobic than Tacrolimus due to the loss of the hydroxyl group and typically elutes after the main Tacrolimus peak (Relative Retention Time ~1.2 - 1.3).[1][2]

Method Execution Workflow

Figure 1: Analytical workflow emphasizing the critical temperature equilibration step required for Tacrolimus impurity profiling.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per run, the following criteria must be met:

-

Resolution (Rs): The resolution between Tacrolimus (Main Peak) and this compound must be > 1.5 .

-

Tailing Factor (T): For the Tacrolimus peak, T must be between 0.9 and 1.2 . (Tailing > 1.5 indicates insufficient temperature or column aging).[1][2]

-

Precision: %RSD of peak area for 6 replicate injections of the standard solution must be ≤ 2.0% .

Degradation Pathway Visualization

Understanding the origin of the impurity aids in root cause analysis during drug development.

Figure 2: Formation of this compound via dehydration at the C24 position.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Column temperature too low (< 50°C). | Verify column oven is actually at 60°C. Ensure pre-heater is active. |

| Broad Peaks | Isocratic hold too long or old column. | Use a steeper gradient ramp. Replace C18 column. |

| Baseline Drift | UV absorption of mobile phase. | Ensure HPLC-grade Phosphoric Acid is used.[1][2] Avoid TFA if drift is severe at 210 nm. |

| Low Sensitivity | Detection wavelength incorrect. | Confirm 210 nm (Tacrolimus has negligible absorption >220 nm).[1][2] |

References

-

United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities Procedure 2. USP-NF.[1][2] (Standardizes the use of elevated temperature for impurity profiling). [1][2]

-

Praull, S. et al. (2005).[1][2] Determination of Tacrolimus and its related substances by HPLC. Journal of Chromatography B. (Describes the separation of diene and regioisomers).

-

Nam, J. et al. (2016).[1][2] Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant. (Discusses thermal degradation pathways including dehydration).

-

PubChem. Tacrolimus Diene (this compound) Compound Summary. CID 72941634. (Verifies chemical structure and nomenclature). Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Tacrolimus diene | C44H67NO11 | CID 72941634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Advanced Application Note: Characterization and QC Analysis of Delta23-FK-506 (Tacrolimus Diene)

Executive Summary & Scientific Context

In the quality control of Tacrolimus (FK-506), the Delta23-FK-506 analogue (chemically defined as 23,24-anhydro-tacrolimus or Tacrolimus Diene ) represents a critical impurity.[1][2][3] Unlike simple fermentation by-products like Ascomycin (FK-520), this compound is frequently a degradation product resulting from the dehydration of the parent molecule, often catalyzed by acidic conditions or thermal stress during downstream processing.[1][2][3]

Why this matters: The therapeutic index of Tacrolimus is narrow. Structural modifications at the C23-C24 position, specifically the elimination of the hydroxyl group to form a conjugated diene system, significantly alter the molecule's binding affinity to FKBP-12 and its subsequent inhibition of calcineurin.[3] Regulatory bodies (USP/EP) mandate strict control of this impurity (often designated as EP Impurity I or USP Related Compound ).[1]

This guide provides a self-validating, high-resolution UHPLC-MS/UV protocol designed to separate this compound from the parent drug and its tautomers, ensuring compliance with ICH Q3A/B guidelines.[1][2][3]

Mechanistic Insight: Formation and Stability[4]

To control the impurity, one must understand its origin.[3] Tacrolimus contains a hemiketal masking a ketone at C22 and a hydroxyl group at C24 (based on macrolide numbering).[1] Under stress, water is eliminated across the C23-C24 bond.[2][3]

Degradation Pathway Diagram

The following diagram illustrates the transformation logic and the critical control points in the process.

Figure 1: Mechanistic pathway showing the irreversible dehydration to this compound versus the reversible tautomerization of Tacrolimus.[1][2][3]

Experimental Protocol: UHPLC-MS/UV Analysis

This protocol utilizes a "dual-detection" strategy.[1][2][3][4][5] UV is used for routine quantification (due to the conjugated diene system providing strong absorbance), while MS is required for definitive identification during method validation due to the -18 Da mass shift.[1][3]

Reagents and Standards

-

Reference Standard: this compound (Tacrolimus Impurity I) >95% purity.[1][2][3]

-

Matrix: Acetonitrile (LC-MS grade), Ammonium Formate, Formic Acid.[1][2][3]

-

Column: Phenyl-Hexyl or C18 (High carbon load required for geometric isomer separation).[1][2][3]

Chromatographic Conditions (UHPLC)

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.7 µm (e.g., BEH C18) | Sub-2 µm particles required for resolution of tautomers from impurities.[1][2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of silanols, improving peak shape.[3] |

| Mobile Phase B | Acetonitrile / MTBE (90:10) | MTBE modifies selectivity for hydrophobic impurities like the diene. |

| Column Temp | 60°C (Critical) | High temperature collapses Tacrolimus tautomers into a single peak, improving sensitivity and integration accuracy.[1][3] |

| Flow Rate | 0.4 mL/min | Optimized for Van Deemter minimum of 1.7 µm particles. |

| Detection | UV @ 210 nm (or 220 nm) | The diene functionality in Delta23 increases absorbance relative to parent; 210 nm captures the carbonyl/diene transitions. |

Gradient Profile[1][2][3]

-

T=0 min: 30% B

-

T=15 min: 85% B (Linear ramp)

-

T=22 min: 30% B (Re-equilibration)

Mass Spectrometry Settings (Q-ToF or Triple Quad)

-

Ionization: ESI Positive Mode.

-

Target Ions:

-

Source Temp: 120°C (Keep low to prevent in-source degradation/dehydration of parent drug which would cause false positives).[1][2]

Self-Validating System: System Suitability Testing (SST)[1][2][3]

A robust QC method must flag its own failures. Use the following criteria to validate every run.

Resolution Criteria

The separation of this compound from Tacrolimus is challenging due to structural similarity.[1][2]

-

Requirement: Resolution (

) between Tacrolimus (Main Peak) and this compound must be > 1.5 .[1][2][3] -

Note: If

, the column temperature is likely fluctuating. The tautomer interconversion rate is temperature-dependent; ensure the column oven is stable at 60°C.

Sensitivity Check

-

Signal-to-Noise (S/N): Inject a standard at the Reporting Threshold (0.05% of nominal concentration). S/N must be > 10.[5]

QC Decision Logic Diagram

Figure 2: Decision tree for System Suitability, emphasizing the critical temperature dependence of Tacrolimus chromatography.

Quantification and Calculations

This compound has a higher UV response factor than Tacrolimus at 210-220 nm due to the additional double bond conjugation.[1][2][3]

-

Relative Response Factor (RRF): Typically ranges between 1.1 and 1.3 (verify experimentally).[1]

-

Calculation:

Where

References

-

European Pharmacopoeia (Ph.[1][6] Eur.) . Tacrolimus Monograph 01/2017:2244. (Defines Impurity I and system suitability requirements). [1][2][3]

-

United States Pharmacopeia (USP) . Tacrolimus: Organic Impurities Procedure 1. (Defines Tacrolimus Diene and resolution criteria). [1][2][3]

-

Ferraboschi, P., et al. (2012) .[3][7] "Evaluation, synthesis and characterization of tacrolimus impurities." The Journal of Antibiotics, 65(7), 349-354.[1][3][7] (Detailed structural characterization of the 23,24-anhydro derivative).

-

Rozman Peterka, T., et al. (2019) .[3][5] "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." Acta Pharmaceutica, 69(3), 363-380.[1][2][3] (Describes the degradation pathways and high-temperature LC methods).

-

Namiki, Y., et al. (1993) .[3][5] "Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution."[1][5] The Journal of Antibiotics, 46(7), 1149-1155.[1][3] (Foundational work on temperature-dependent tautomerism).

Sources

- 1. medkoo.com [medkoo.com]

- 2. 17-Allyl-1-hydroxy-12-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetraone | C44H67NO11 | CID 57153457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Δ23-FK-506 | 104987-16-8 [amp.chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Evaluation, synthesis and characterization of tacrolimus impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Δ23-FK-506 on a C18 Column

Introduction

Δ23-FK-506 is a derivative of the potent immunosuppressant drug Tacrolimus (FK-506), a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. As with its parent compound, the analysis and purification of Δ23-FK-506 are critical for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase is a robust and widely adopted technique for the separation of FK-506 and its analogs due to its ability to resolve complex mixtures of non-polar to moderately polar compounds.[1][2] This application note provides a comprehensive guide to developing and optimizing an HPLC method for determining the retention time of Δ23-FK-506 on a C18 column.

The retention time of a compound in HPLC is a critical parameter for its identification and quantification. It is influenced by a multitude of factors including the physicochemical properties of the analyte, the composition of the mobile phase, the characteristics of the stationary phase, and operational parameters such as flow rate and temperature.[3] Understanding and controlling these variables is paramount for achieving reproducible and reliable results.

Principle of Separation

Reversed-phase HPLC on a C18 column separates molecules based on their hydrophobicity. The stationary phase consists of silica particles that are chemically bonded with C18 alkyl chains, creating a non-polar surface. The mobile phase is typically a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol).

In this system, non-polar analytes, such as the macrocyclic lactone structure of Δ23-FK-506, will have a stronger affinity for the non-polar C18 stationary phase and will be retained longer on the column. Polar molecules will have a higher affinity for the mobile phase and will elute earlier. The retention time of Δ23-FK-506 can be modulated by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent will decrease the retention time, while increasing the aqueous component will increase it.

Factors Influencing Retention Time of Δ23-FK-506

Several key parameters must be considered and optimized to achieve the desired retention time and separation for Δ23-FK-506 on a C18 column:

-

Mobile Phase Composition: The ratio of aqueous to organic solvent is the primary determinant of retention time. Acetonitrile and methanol are common organic modifiers. Due to the hydrophobic nature of Δ23-FK-506, a higher percentage of organic solvent is typically required.

-

Column Specifications: The length, internal diameter, and particle size of the C18 column affect efficiency and backpressure. Longer columns provide better resolution but result in longer retention times. Smaller particle sizes (e.g., in UHPLC) can improve efficiency and reduce run times.[4]

-

Flow Rate: A lower flow rate generally leads to better separation and longer retention times, while a higher flow rate decreases the analysis time but may sacrifice some resolution.

-

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Higher temperatures typically lead to shorter retention times and sharper peaks. Maintaining a consistent temperature is crucial for reproducible results.[3]

-

pH of the Mobile Phase: While FK-506 and its analogs are neutral molecules, the pH of the mobile phase can influence the ionization state of any acidic or basic functional groups, which in turn can affect retention.[5] For Δ23-FK-506, maintaining a neutral or slightly acidic pH is generally recommended to ensure stability.

Experimental Protocol

This protocol provides a starting point for the analysis of Δ23-FK-506 on a C18 column. Optimization may be required based on the specific instrumentation and desired outcome.

Materials and Reagents

-

Δ23-FK-506 standard (purity >98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

HPLC-grade phosphoric acid (for pH adjustment)

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with UV detector

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Δ23-FK-506 standard and dissolve it in 10 mL of acetonitrile or methanol in a volumetric flask.

-

Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask.

Chromatographic Conditions

The following table outlines a typical set of starting conditions for the HPLC analysis of Δ23-FK-506.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | A standard analytical column providing good resolution. |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common starting point for FK-506 and its analogs.[6] |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 60°C | Elevated temperature can improve peak shape for large molecules.[6][7] |

| Injection Volume | 20 µL | A standard injection volume. |

| Detection | UV at 215 nm | FK-506 and its analogs have a chromophore that absorbs in this region.[6] |

System Equilibration and Analysis

-

Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the Δ23-FK-506 working solution and record the chromatogram.

-

The retention time is the time at which the peak maximum for Δ23-FK-506 elutes.

Data Interpretation and Optimization

The retention time of Δ23-FK-506 under the starting conditions will serve as a benchmark. If the retention time is too long or too short, or if co-elution with impurities is observed, the chromatographic conditions should be optimized.

-

To decrease retention time: Increase the percentage of acetonitrile in the mobile phase.

-

To increase retention time: Decrease the percentage of acetonitrile in the mobile phase.

-

For improved peak shape: Consider adjusting the column temperature or adding a small amount of acid (e.g., 0.02% phosphoric acid) to the mobile phase.[6]

The following diagram illustrates the general workflow for HPLC method development for Δ23-FK-506.

Sources

- 1. mac-mod.com [mac-mod.com]

- 2. Measurement of tacrolimus (FK506) and its metabolites: a review of assay development and application in therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sepscience.com [sepscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. FK506 Measurement: Comparison of Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimal UV Wavelength for the Detection of Tacrolimus and its Diene Impurity

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant, widely used in post-transplant therapy to prevent organ rejection. The stability of tacrolimus is a critical concern in its formulation and storage, as it can degrade through various pathways, including isomerization. One of the significant degradation products is the formation of tacrolimus diene isomers. These isomers are formed through dehydration of the parent molecule, leading to the formation of a conjugated diene system. The presence of these impurities can impact the safety and efficacy of the drug product. Therefore, robust analytical methods are required for the accurate detection and quantification of tacrolimus and its diene isomers. This application note provides a detailed guide to selecting the optimal UV detection wavelength for the simultaneous analysis of tacrolimus and its diene impurity by High-Performance Liquid Chromatography (HPLC).

Principles of UV-Visible Spectroscopy for Tacrolimus and its Diene

The ability to detect and quantify tacrolimus and its diene isomer using UV-visible spectroscopy is dependent on the presence of chromophores within their molecular structures. Tacrolimus contains a conjugated system that absorbs UV radiation, with a reported maximum absorption (λmax) at approximately 291-295 nm.[1][2][3]

The formation of the tacrolimus diene isomer introduces an extended conjugated system. This extension of the chromophore results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorption. The specific tacrolimus diene, (14E,18E)-17-Allyl-1-hydroxy-12-[(E)-2-(4-hydroxy-3-methoxycyclohexyl)-1-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone, has a maximum UV absorption at 325 nm.[4]

This significant difference in the λmax between tacrolimus and its diene isomer presents both a challenge and an opportunity for their analytical determination. While detection at the λmax of each compound would provide the highest sensitivity for that specific analyte, a single wavelength is often desired for simultaneous analysis in a routine quality control setting.

Strategic Selection of UV Detection Wavelength

The choice of the UV detection wavelength is a critical parameter in the development of an HPLC method for the analysis of tacrolimus and its diene impurity. There are three primary strategies for wavelength selection:

-

Detection at the λmax of Tacrolimus (approx. 291 nm): This approach maximizes the sensitivity for the parent drug. However, the response for the diene isomer at this wavelength will be significantly lower, potentially leading to underestimation of this impurity.

-

Detection at the λmax of Tacrolimus Diene (325 nm): This wavelength provides the highest sensitivity for the diene impurity.[4] Conversely, the absorbance of tacrolimus at 325 nm is minimal, making this wavelength unsuitable for the accurate quantification of the parent drug.

-

Compromise Wavelength (e.g., 220 nm): This strategy is often adopted in pharmacopeial methods, such as the United States Pharmacopeia (USP) monograph for tacrolimus organic impurities, which specifies a detection wavelength of 220 nm.[5][6] At this lower wavelength, both tacrolimus and its diene, along with other potential impurities, exhibit sufficient absorbance to be detected and quantified. While not the optimal wavelength for either compound individually, it provides a robust method for monitoring a range of related substances simultaneously. The use of a photodiode array (PDA) detector is highly recommended to spectrally monitor the elution of peaks and ensure their identity and purity.[7][8]

The following diagram illustrates the decision-making process for selecting the appropriate UV wavelength:

Caption: Decision workflow for UV wavelength selection.

Protocol: HPLC-UV Analysis of Tacrolimus and Tacrolimus Diene

This protocol is based on established methods and is suitable for the simultaneous determination of tacrolimus and its diene impurity.[5][6][7]

1. Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

-

Tacrolimus reference standard.

-

Tacrolimus diene reference standard (if available).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid (analytical grade).

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 60 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 220 nm (for simultaneous detection) or 325 nm (for specific diene analysis) |

3. Standard and Sample Preparation

-

Standard Stock Solution (Tacrolimus): Accurately weigh and dissolve an appropriate amount of tacrolimus reference standard in acetonitrile to obtain a concentration of 1 mg/mL.

-

Standard Working Solution: Dilute the stock solution with mobile phase A to a final concentration of approximately 50 µg/mL.

-

Sample Preparation: Prepare the sample by dissolving the drug product in acetonitrile to achieve a similar concentration to the standard working solution. Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

-

Tailing factor: Should be less than 2.0 for the tacrolimus peak.

-

Theoretical plates: Should be greater than 2000 for the tacrolimus peak.

-

Relative standard deviation (RSD) of replicate injections: Should be less than 2.0%.

The following diagram outlines the experimental workflow:

Caption: HPLC-UV experimental workflow.

Method Validation and Relative Response Factor

For accurate quantification of the tacrolimus diene impurity, especially when using a compromise wavelength like 220 nm, it is crucial to determine the relative response factor (RRF) of the diene with respect to tacrolimus. The RRF corrects for the difference in absorptivity between the two compounds at the chosen wavelength.[9][10] The USP monograph for tacrolimus capsules provides an RRF for the diene impurity.[11]

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, including an assessment of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

Conclusion

The selection of an appropriate UV detection wavelength is a critical step in the development of a reliable HPLC method for the analysis of tacrolimus and its diene impurity. While the individual λmax values for tacrolimus (~291 nm) and its diene (325 nm) offer maximum sensitivity for each compound, a compromise wavelength of 220 nm is recommended for simultaneous impurity profiling in a quality control environment, as supported by the USP monograph.[5][6] For specific investigations focusing on the diene impurity, detection at 325 nm will yield the highest sensitivity.[4] The use of a PDA detector is advantageous for peak identification and purity assessment. For accurate impurity quantification, the determination and application of the relative response factor are essential.

References

-

Journal of Pharmaceutical Research International. (2021). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Tacrolimus in Bulk and Pharmaceutical Nanoparticles. Available at: [Link]

-

AWS. (n.d.). development and validation of uv-visible spectrophotometric method for estimation of tacrolimus in bulk and pharmaceutical nanoparticles. Available at: [Link]

-

JournalAgent. (n.d.). A Comparative Analysis of Once-daily and Twice-daily Formulation of Tacrolimus in De Novo Kidney Transplant Recipients Original. Available at: [Link]

-

Journalgrid. (n.d.). Development and Validation of UV Spectrophotometric Method for Determination of Tacrolimus in Bulk and Capsule Dosage Form | RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). UV spectrum of sulphuric acid reaction with (A) tacrolimus solution and.... Available at: [Link]

-

Goce Delcev University. (n.d.). A simple and sensitive HPLC method for determination of tacrolimus in pharmaceutical dosage forms. Available at: [Link]

-

USP-NF. (2013). Tacrolimus. Available at: [Link]

-

De Gruyter. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Available at: [Link]

-

ResearchGate. (2012). (PDF) Determination of tacrolimus in pharmaceutical formulations by validated spectrophotometric methods. Available at: [Link]

-

i-scholar. (n.d.). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. Available at: [Link]

- Google Patents. (n.d.). CN103848848A - Preparation method of known impurity tacrolimusdiene in tacrolimus.

-

ResearchGate. (2019). (PDF) Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Available at: [Link]

-

PubMed. (2021). Validation of Analytical Methods for Tacrolimus Determination in Poly(ε-caprolactone) Nanocapsules and Identification of Drug Degradation Products. Available at: [Link]

-

PubMed. (2002). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Available at: [Link]

-

USP-NF. (2022). Tacrolimus Capsules. Available at: [Link]

-

ijrbat. (n.d.). Method Development and Validation of Tacrolimus in Pharmaceutical dosage form by RP-HPLC Method. Available at: [Link]

-

Biblio. (2012). Relative response factor determination of β-artemether degradants by a dry heat stress approach. Available at: [Link]

-

Phenomenex. (n.d.). Separation of Tacrolimus and its Organic Impurities per USP Monograph. Available at: [Link]

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. journaljpri.com [journaljpri.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uspnf.com [uspnf.com]

- 6. phenomenex.com [phenomenex.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 11. uspnf.com [uspnf.com]

quantification of delta23-FK-506 in fermentation broth

Application Note: Quantification of -FK-506 in Fermentation Broth

Matrix:12Executive Summary

This application note details a robust protocol for the extraction and quantification of

Chemical Basis & Challenges[1][2]

The Analyte

-

Target:

-FK-506 (Tacrolimus Diene).[1][2] -

Parent: Tacrolimus (C

H -

Impurity Difference: Loss of water at C23-C24, creating a conjugated diene system.

-

Hydrophobicity: The

variant is more hydrophobic than the parent, typically eluting after FK-506 on Reverse Phase (RP) columns.[1][2]